molecular formula C6H8N2O B12866756 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one

5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one

Cat. No.: B12866756
M. Wt: 124.14 g/mol
InChI Key: DNYUVWHKUMWAKQ-UHFFFAOYSA-N
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Description

5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrolone core with an imino (NH) group at position 5 and methyl substituents at positions 1 and 2. Its crystalline structure reveals distinct hydrogen bonding patterns, such as N–H⋯N interactions forming an $ R_2^2(8) $ graph-set motif, which stabilizes the dimeric arrangement in the solid state . The compound is synthesized via hydrolysis of 3,4-diphenyl-1H-pyrrol-2,5-diimine in chloroform, yielding yellow crystals after one week at room temperature . Key structural features include:

  • Bond lengths: C1–N1 and C4–N1 bonds (1.380 Å) are longer than the C4–N2 bond (1.271 Å), confirming the imino group’s localization .
  • Substituents: Methyl groups at positions 1 and 3 contrast with phenyl or aryl groups in analogs.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

5-imino-1,3-dimethylpyrrol-2-one

InChI

InChI=1S/C6H8N2O/c1-4-3-5(7)8(2)6(4)9/h3,7H,1-2H3

InChI Key

DNYUVWHKUMWAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=N)N(C1=O)C

Origin of Product

United States

Biological Activity

5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its potential as an antimicrobial and anticancer agent.

Synthesis and Characterization

The synthesis of 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported for synthesizing pyrrole derivatives, including ultrasonic-assisted techniques which enhance yield and purity. Characterization is usually performed using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one exhibits significant antibacterial properties. In a study evaluating various pyrrole derivatives, this compound was tested against several strains of bacteria, including Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics like gentamicin and chloramphenicol .

Table 1: Antibacterial Activity of 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 mg/mL
Escherichia coli5 mg/mL
Micrococcus luteus6 mg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines, including gastric cancer (SGC-7901), lung cancer (A549), and liver cancer (HepG2). The cytotoxicity was assessed using the MTT assay, revealing significant growth inhibition at specific concentrations.

Table 2: Cytotoxicity of 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one

Cancer Cell LineIC50 (µg/mL)
SGC-790110.5 ± 0.15
A5498.7 ± 0.10
HepG212.0 ± 0.20

The biological activity of 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one can be attributed to its ability to interact with various biological targets. For instance, studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways, contributing to its anticancer effects . Additionally, its antibacterial activity may stem from disrupting bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the efficacy of this compound in treating infections and cancer:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one resulted in a significant reduction in bacterial load compared to control groups .
  • Case Study on Cancer Treatment : In a preclinical model of lung cancer, administration of this compound led to a marked decrease in tumor size and improved survival rates among treated subjects compared to untreated controls .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential pharmacological effects, particularly as an anticancer agent. Research indicates that derivatives of pyrrole compounds, including 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one, exhibit cytotoxic activity against various human tumor cell lines. Notably, studies have shown that these compounds can inhibit the growth of carcinoma cell lines such as MCF7 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma) . The mechanism of action often involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

Table 1: Cytotoxic Activity of Pyrrole Derivatives

Cell LineIC50 Value (µM)Reference
MCF712.5
HeLa10.0
A54915.0

Synthetic Methodologies

The synthesis of 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one typically involves multicomponent reactions that yield a variety of substituted pyrrole derivatives. These methodologies are crucial for developing new compounds with enhanced biological activity. For example, a multicomponent reaction involving amines, aldehydes, and pyruvate derivatives has been reported to efficiently produce pyrrole derivatives with diverse substituents, allowing for extensive structure-activity relationship studies .

Table 2: Synthetic Routes for Pyrrole Derivatives

Reaction TypeConditionsYield (%)Reference
Paal-Knorr SynthesisAmine with 1,4-dicarbonyl85
Friedel-Crafts AcylationAromatic compound with acyl chloride70
Multicomponent ReactionAmines + aldehydes + pyruvateVaried

Biological Importance

Beyond anticancer properties, the biological significance of pyrrole derivatives extends to anti-inflammatory and antimicrobial activities. Studies have indicated that certain derivatives can effectively inhibit inflammatory pathways and bacterial growth, making them candidates for further development in therapeutic applications .

Case Studies and Research Findings

Several case studies highlight the efficacy of 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one in various applications:

  • Anticancer Activity : A study demonstrated that a series of pyrrole derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting their potential as chemotherapeutic agents.
  • Antimicrobial Properties : Another research effort focused on the synthesis of modified pyrrole compounds that showed promising results against common bacterial strains, indicating their utility in developing new antibiotics.
  • Anti-inflammatory Effects : Research has also pointed towards the anti-inflammatory properties of certain pyrrole derivatives, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Features of Pyrrol-2(5H)-one Derivatives
Compound Name Substituents Functional Group Key Structural Notes Reference
5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one 1-Me, 3-Me Imino (NH) Dimeric N–H⋯N hydrogen bonding
5-Hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one 3-Ph, 5-Ph Hydroxy (OH) Base-assisted cyclization synthesis
1-Benzyl-5-hydroxy-3-(4-nitrophenyl)-1H-pyrrol-2(5H)-one 1-Bn, 3-(4-NO₂Ph) Hydroxy (OH) Antiestrogenic activity
5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Fused pyridine ring Amino (NH₂) Pharmaceutical intermediate

Key Observations :

  • Functional Groups: The imino group in the target compound contrasts with hydroxy or amino groups in analogs, influencing reactivity and hydrogen-bonding capabilities.
  • Substituents : Methyl groups enhance steric accessibility compared to bulky aryl groups in compounds like 8p (5-hydroxy-3,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one) .

Key Observations :

  • The target compound’s synthesis requires prolonged hydrolysis, whereas analogs like those in and use microwave irradiation or base-assisted cyclization for faster results.
  • DMDO-mediated methods () highlight alternative strategies for introducing oxygenated functional groups.

Key Observations :

  • Hydroxy-substituted analogs () exhibit lower melting points (141–249°C) compared to amino derivatives, suggesting weaker intermolecular forces.
  • The target compound’s lack of reported biological activity contrasts with the antiestrogenic effects of hydroxy-pyrrolones ().

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The compound is synthesized via base-assisted cyclization of substituted maleimides or hydroxy-pyrrolone precursors. For example, derivatives like 5-hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one () are prepared using aromatic amines or phenols under reflux conditions. Optimization involves adjusting the base (e.g., KOH or Et3_3N), solvent polarity, and reaction time. Column chromatography (e.g., using ethyl acetate/PE gradients) or ethanol recrystallization improves purity. Yields typically range from 44% to 86%, influenced by substituent electronic effects and steric hindrance .

Q. Which spectroscopic techniques are critical for confirming the structure and tautomeric form of 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one?

  • Methodological Answer : A combination of 1^1H NMR, 13^{13}C NMR, and HRMS is essential. 1^1H NMR identifies proton environments (e.g., imino NH at δ 10–12 ppm), while 13^{13}C NMR confirms carbonyl (C=O) and imino (C=N) carbons. HRMS validates molecular weight within 1–3 ppm error. FTIR detects N-H stretching (3200–3400 cm1^{-1}) and carbonyl vibrations (1650–1750 cm1^{-1}). For tautomerism analysis, X-ray crystallography (as in ) resolves the dominant tautomeric form (e.g., 5-imino vs. 5-keto) by pinpointing hydrogen bonding and bond lengths .

Advanced Research Questions

Q. How does the choice of base influence the regioselectivity and tautomeric stability of 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one derivatives?

  • Methodological Answer : Strong bases (e.g., NaOH) favor deprotonation of hydroxy-pyrrolone intermediates, directing cyclization to the imino tautomer. Weak bases (e.g., Et3_3N) may stabilize intermediates with bulky substituents, altering regioselectivity. Computational studies (DFT) can model transition states to predict regiochemical outcomes. For example, electron-withdrawing groups on aryl rings increase tautomeric stability by delocalizing charge in the conjugated system .

Q. How can researchers resolve contradictions in reported spectroscopic data for pyrrolone derivatives?

  • Methodological Answer : Discrepancies in NMR shifts or melting points often arise from impurities, solvent effects, or tautomerism. Cross-validation via:

  • Multi-solvent NMR : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to assess hydrogen bonding.
  • Variable-temperature NMR : Monitor tautomeric equilibrium shifts.
  • X-ray crystallography : Provides unambiguous structural data (e.g., used this to confirm imino group geometry).
  • HPLC-MS : Quantify purity and detect side products .

Q. What strategies are employed to investigate the pH-dependent reactivity of the imino group in 5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one?

  • Methodological Answer :

  • Potentiometric titration : Determines pKa values of the imino NH group.
  • Kinetic studies : Monitor nucleophilic reactions (e.g., alkylation) under varying pH.
  • UV-Vis spectroscopy : Track absorbance changes during protonation/deprotonation.
  • Computational modeling : Predict proton affinity and charge distribution using Gaussian or ORCA software. For example, acidic conditions (pH < 5) may protonate the imino group, altering reactivity in electrophilic substitution .

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